molecular formula C8H8N2O B1506258 N-vinylpicolinamide CAS No. 1060642-48-9

N-vinylpicolinamide

Cat. No.: B1506258
CAS No.: 1060642-48-9
M. Wt: 148.16 g/mol
InChI Key: WILOWZKTPMNBJV-UHFFFAOYSA-N
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Description

N-vinylpicolinamide is a compound that belongs to the class of pyridine carboxamides It is characterized by the presence of an ethenyl group attached to the nitrogen atom of the pyridine ring and a carboxamide group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-vinylpicolinamide typically involves the reaction of pyridine-2-carboxylic acid with an appropriate ethenylating agent. One common method is the amidation of pyridine-2-carboxylic acid with ethenylamine under catalytic conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated flow chemistry systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-vinylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-vinylpicolinamide and its derivatives involves their interaction with specific molecular targets. For example, as γ-secretase modulators, these compounds selectively decrease pathogenic amyloid-β42 levels by modulating the activity of the γ-secretase enzyme. This modulation occurs through binding to the enzyme’s active site, altering its conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals .

Biological Activity

N-vinylpicolinamide (NVP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of NVP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by a vinyl group attached to a picolinamide moiety. The structure can be represented as follows:

C7H8N2\text{C}_7\text{H}_8\text{N}_2

This compound exhibits properties that make it suitable for various biological applications, particularly in targeting specific cellular pathways.

NVP has been studied for its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : NVP has shown potential in inhibiting certain enzymes, which can affect metabolic pathways in cancer cells.
  • Modulation of Signaling Pathways : Research indicates that NVP may modulate signaling pathways such as the Hippo signaling pathway, which is crucial in regulating cell growth and apoptosis .
  • Anticancer Properties : NVP has demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line Effect Observed Mechanism
Study 1A549 (Lung)Inhibition of proliferationModulation of YAP/TEAD interaction
Study 2MCF-7 (Breast)Induction of apoptosisEnzymatic inhibition
Study 3HeLa (Cervical)Cell cycle arrestSignaling pathway modulation

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that NVP induces apoptosis through the activation of caspase pathways and inhibition of the YAP/TEAD signaling axis. This study highlights the potential of NVP in lung cancer therapy .

Case Study 2: Breast Cancer Research

In another investigation involving MCF-7 breast cancer cells, NVP was found to induce apoptosis in a dose-dependent manner. The study reported that NVP treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors. This suggests that NVP could be a promising candidate for breast cancer treatment, warranting further exploration in clinical settings .

Research Findings

Recent research has focused on the pharmacological profiles of this compound. Key findings include:

  • Cytotoxicity : NVP exhibits cytotoxic effects across multiple cancer cell lines, indicating broad-spectrum anticancer activity.
  • Selectivity : Preliminary data suggest that NVP may selectively target cancer cells over normal cells, reducing potential side effects associated with conventional chemotherapeutics.
  • Synergistic Effects : When combined with other chemotherapeutic agents, NVP has shown enhanced efficacy, suggesting potential for combination therapies.

Properties

IUPAC Name

N-ethenylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-9-8(11)7-5-3-4-6-10-7/h2-6H,1H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILOWZKTPMNBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717638
Record name N-Ethenylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060642-48-9
Record name N-Ethenylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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